Diacetylkorseveriline
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Overview
Description
Diacetylkorseveriline is a steroid alkaloid derived from the plant Korolkowia sewerzowii, belonging to the Liliaceae family . It is known for its antiarrhythmic properties and represents a novel structural class of antiarrhythmic remedies . The compound has a molecular formula of C31H49NO5 and a molecular weight of 515 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diacetylkorseveriline can be synthesized through the acetylation of korseveriline, a naturally occurring alkaloid. The reaction involves the use of acetic anhydride in the presence of a base such as pyridine. The reaction is typically carried out at room temperature and yields this compound as a slightly yellowish amorphous powder .
Industrial Production Methods
Industrial production of this compound involves the extraction of korseveriline from the Korolkowia sewerzowii plant, followed by its acetylation. The extraction process includes the use of organic solvents such as ethanol and chloroform. The acetylation step is similar to the laboratory synthesis, involving acetic anhydride and a base.
Chemical Reactions Analysis
Types of Reactions
Diacetylkorseveriline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the acetyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Diacetylkorseveriline has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying steroid alkaloid chemistry and reaction mechanisms.
Biology: It is studied for its effects on cellular processes and its potential as a bioactive compound.
Medicine: Its antiarrhythmic properties make it a candidate for developing new cardiac therapies.
Industry: It is used in the development of pharmaceuticals and as a reference compound in quality control.
Mechanism of Action
Diacetylkorseveriline exerts its antiarrhythmic effects by modulating ion channels in cardiac cells. It is believed to act similarly to quinidine, a class I antiarrhythmic agent, by blocking sodium channels and reducing the excitability of cardiac cells . This action helps to stabilize the cardiac rhythm and prevent arrhythmias .
Comparison with Similar Compounds
Similar Compounds
Korseveriline: The parent compound from which diacetylkorseveriline is derived.
Quinidine: Another antiarrhythmic agent with a similar mechanism of action.
Novocaineamide: An antiarrhythmic agent that this compound exceeds in pharmacological efficacy by 2-5 times.
Uniqueness
This compound is unique due to its novel structural class and its superior pharmacological efficacy compared to other antiarrhythmic agents like novocaineamide and quinidine . Its ability to effectively manage various types of arrhythmias, including those induced by aconitine and electric stimulation, highlights its potential as a powerful therapeutic agent .
Properties
Molecular Formula |
C31H49NO4 |
---|---|
Molecular Weight |
499.7 g/mol |
IUPAC Name |
(17-acetyloxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-20-yl) acetate |
InChI |
InChI=1S/C31H49NO4/c1-17-6-9-29-18(2)22-7-8-23-24(26(22)16-32(29)15-17)13-27-25(23)14-30(36-20(4)34)28-12-21(35-19(3)33)10-11-31(27,28)5/h17-18,21-30H,6-16H2,1-5H3 |
InChI Key |
FATOICABJMDCPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2C(C3CCC4C(C3CN2C1)CC5C4CC(C6C5(CCC(C6)OC(=O)C)C)OC(=O)C)C |
Origin of Product |
United States |
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